Connexin mimetic peptide 40,37GAP26

Description

Overview of Connexins and Intercellular Communication

Fundamental Roles of Connexins in Biological Systems

Connexins are a family of transmembrane proteins essential for the life of multicellular organisms. nih.gov In vertebrates, this protein family has over 20 members, each with unique properties and expression patterns. nih.govresearchgate.net Their primary role is to form channels that permit the direct exchange of ions, small metabolites, and second messengers (up to ~1 kDa in size) between the cytoplasm of adjacent cells. researchgate.netgenscript.combiorxiv.org This direct line of communication, known as gap junctional intercellular communication (GJIC), is vital for coordinating cellular activities. genscript.combiorxiv.orgnih.gov It allows tissues to function as a synchronized unit, a process critical for embryonic development, cellular differentiation, tissue homeostasis, and the propagation of electrical signals in excitable tissues like the heart and neurons. researchgate.netmedchemexpress.comwikipedia.orgnih.gov

Structural and Functional Differentiation of Gap Junction Channels and Hemichannels

Connexin proteins have a characteristic structure, crossing the cell membrane four times, which results in two extracellular loops, one cytoplasmic loop, and cytoplasmic N- and C-termini. nih.gov Six of these connexin proteins assemble in the cell membrane to form a hexameric structure called a connexon, or hemichannel. nih.govnih.gov

These hemichannels have two primary fates that define their function:

Gap Junction Channels: A hemichannel on one cell can dock with a corresponding hemichannel on an adjacent cell in the narrow extracellular space. genscript.comnih.gov This end-to-end docking forms a complete, dodecameric gap junction channel, creating a direct aqueous pore that connects the two cells' interiors. nih.gov Large clusters of these channels are known as gap junction plaques. nih.gov

Hemichannels: Unopposed hemichannels that are not docked with a partner on a neighboring cell can also exist in the plasma membrane. medchemexpress.eumedchemexpress.com Under specific physiological or pathological conditions, these hemichannels can open, providing a direct conduit between the cell's cytoplasm and the extracellular environment. medchemexpress.com This allows for the release of signaling molecules like ATP and glutamate (B1630785) into the extracellular space, a form of paracrine signaling. genscript.com

While built from the same connexin subunits, gap junctions and hemichannels are distinct functional entities. Gap junctions are typically open under resting conditions to ensure cell-cell coupling, whereas hemichannels are mostly closed to prevent the leakage of essential molecules and the influx of potentially harmful substances. medchemexpress.eu

Physiological Significance of Connexin-Mediated Signaling

The coordination enabled by connexin channels is fundamental to health. In the cardiovascular system, gap junctions formed by Cx37, Cx40, and Cx43 are crucial for the synchronized contraction of the heart muscle and for coordinating responses within the vascular wall. wikipedia.orgnih.gov In the central nervous system, they are key for electrical and metabolic synchronism, playing roles from early development to mature neural function. medchemexpress.com The importance of this signaling is underscored by the fact that mutations in connexin genes are linked to a variety of diseases, including hearing loss, skin disorders, and cardiac arrhythmias. researchgate.netnih.gov Furthermore, the abnormal opening of hemichannels is implicated in inflammatory responses and cell death pathways. nih.gov

Theoretical Framework of Connexin Mimetic Peptides in Biomedical Research

Rationale for Targeting Connexin Function with Peptide Modulators

Given the central role of connexins in both normal physiology and various diseases, they have become attractive targets for therapeutic intervention. nih.govnih.gov The ability to selectively modulate the activity of specific connexin channels offers the potential to correct dysfunctional communication pathways. Peptides are particularly well-suited for this task. Because they can be designed to mimic specific, short sequences of the connexin proteins, they offer a high degree of specificity. nih.gov The initial hypothesis was that peptides mimicking the extracellular loop domains, which are critical for the docking of two hemichannels, could prevent the formation of new gap junctions. genscript.com This approach provides a powerful tool for researchers to dissect the contribution of specific connexin isoforms to complex biological processes and to explore their potential as therapeutic agents. nih.govnih.govnih.gov

Historical Development and Evolution of Connexin Mimetic Peptide Design

The concept of using connexin mimetic peptides emerged from the need for specific inhibitors to study gap junction function. Early research often relied on non-specific chemical blockers like carbenoxolone (B1668346) or long-chain alcohols, which had numerous off-target effects. wikipedia.orgnih.gov The first connexin-specific tools were antibodies raised against synthetic peptides corresponding to parts of the connexin sequence. nih.gov

A key insight was that these peptides themselves could have biological activity. nih.gov This led to the development of the first generation of connexin mimetic peptides, famously including Gap26 and Gap27 , which were named for their position in a series of peptides synthesized for research. genscript.com These peptides were designed to match sequences in the first and second extracellular loops of connexins, respectively. genscript.com The initial theory was that these peptides would competitively inhibit the docking of hemichannels, thereby blocking the formation of new gap junctions. genscript.com

Subsequent research revealed a more complex mechanism. It was discovered that these peptides often have a more immediate and potent effect on blocking the activity of unapposed hemichannels, with the inhibition of gap junctional communication occurring later. genscript.com This has led to the evolution of peptide design, with researchers now creating peptides that target other domains of the connexin protein, such as the cytoplasmic loop or the C-terminal tail, to achieve different modulatory effects, like specifically blocking hemichannels without affecting gap junctions. nih.gov This ongoing evolution in design is refining the ability to selectively target different facets of connexin channel function. nih.govnih.gov

Detailed Research Findings on Connexin Mimetic Peptide 40,37GAP26

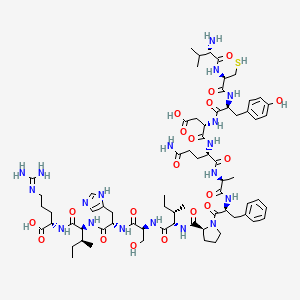

This compound is a synthetic peptide with the amino acid sequence VCYDQAFPISHIR. eurogentec.commedchemexpress.eu It corresponds to a sequence within the first extracellular loop (Gap26 domain) of Connexin 37 and Connexin 40, the major connexins found in the endothelium of blood vessels. eurogentec.commedchemexpress.eu Its primary use in research has been to investigate and inhibit the function of gap junctions and hemichannels formed by these specific connexin isoforms. eurogentec.commedchemexpress.eugenscript.com

One key application has been in studying the spread of electrical signals through the blood vessel wall. Research has shown that 40,37GAP26 provides inhibitory effects against subintimal hyperpolarization, a key process in vascular signaling that is dependent on functional gap junctions. eurogentec.commedchemexpress.eugenscript.com

A detailed study investigated the effects of 40,37GAP26 on intercellular communication between rat aortic endothelial cells (RAECs) and A7r5 smooth muscle cells in a co-culture system. The findings from this research provide specific insights into the peptide's activity:

| Experimental Setup | Target Connexins | Peptide Applied | Concentration | Key Finding | Conclusion | Reference |

|---|---|---|---|---|---|---|

| Co-culture of RAECs (expressing Cx37/Cx43) and A7r5 cells (expressing Cx40/Cx43) | Cx37, Cx40 | This compound | 600 µM | Attenuated dye transfer from endothelial to smooth muscle cells to a minor extent; the effect was not statistically significant. | Myoendothelial gap junctions in this specific model are likely constructed principally from Cx43, not Cx37 or Cx40, as the peptide targeting these connexins had minimal effect. | medchemexpress.com |

| Cultured A7r5 smooth muscle cells | Cx40, Cx43 | This compound (alone or in combination with a Cx43-targeting peptide) | Not specified | Did not reduce the number or size of existing gap junction plaques at the cell membrane, even after 5 hours of culture. | The peptide does not appear to disrupt or disassemble pre-formed gap junction plaques. | medchemexpress.com |

| A7r5 cells transfected to express Cx43-GFP | Cx43 (as a control for plaque formation) | This compound (in combination with a Cx43-targeting peptide) | Not specified | Did not impair the synthesis of connexin protein, its trafficking to the membrane, or the de novo formation of gap junction plaques. | The inhibitory mechanism of the peptide is likely related to blocking channel function rather than interfering with connexin synthesis, trafficking, or assembly into plaques. | medchemexpress.com |

These findings collectively suggest that the inhibitory action of this compound is not due to the destruction or prevention of gap junction plaque formation. Instead, its mechanism is consistent with the broader understanding of extracellular loop mimetic peptides: it likely interacts with the extracellular domains of Cx37 and Cx40 hemichannels, blocking their function or preventing their proper docking to form functional gap junction channels. medchemexpress.com The reversibility of its effects further supports its utility as a specific and non-destructive probe for studying connexin-mediated communication. medchemexpress.com

Proposed Mechanisms of Action for Connexin Mimetic Peptides

The inhibitory effects of connexin mimetic peptides on cell-to-cell communication are primarily attributed to their interaction with the extracellular domains of connexin proteins. Several mechanisms have been proposed to explain their function:

Binding to Extracellular Loops: These peptides are designed to correspond to sequences within the extracellular loops of specific connexin proteins. tandfonline.comtandfonline.com It is hypothesized that they bind to these loops on the cell surface.

Hemichannel Closure: A primary and rapid effect of many connexin mimetic peptides is the closure of connexin hemichannels. nih.gov Hemichannels, which are half of a gap junction channel, provide a conduit between the cytoplasm and the extracellular environment. By blocking these, the peptides prevent the release of signaling molecules like ATP and the influx of ions such as calcium. tandfonline.comtandfonline.com

Inhibition of Gap Junction Formation and Function: By binding to the extracellular loops of hemichannels, the mimetic peptides can interfere with the docking process required for two hemichannels on adjacent cells to form a complete gap junction channel. tandfonline.com This steric hindrance prevents the establishment of new communication pathways. Furthermore, it is suggested that peptides can also induce the closure of already formed gap junctions. tandfonline.comtandfonline.com The inhibition of gap junctional communication often occurs after the initial blockade of hemichannels. nih.gov

This dual action on both hemichannels and gap junctions provides a comprehensive blockade of connexin-mediated intercellular signaling. tandfonline.comtandfonline.com The reversibility of their inhibitory action is a key feature, allowing for controlled experimental conditions. physiology.org

Academic Characterization of this compound

This compound is a specific and well-characterized tool in the study of vascular physiology and cell signaling.

Molecular Origin and Specificity Towards Connexins Cx37 and Cx40

The peptide 40,37GAP26 is a synthetic oligopeptide whose amino acid sequence corresponds to a specific region of the first extracellular loop of Connexin 37 (Cx37) and Connexin 40 (Cx40). medchemexpress.com This region is known as the "Gap 26" domain. The nomenclature "40,37GAP26" explicitly denotes its homology to the GAP26 domain of both Cx37 and Cx40, which are prominently expressed in vascular endothelial cells. medchemexpress.comnih.govnih.gov This specificity allows researchers to target the function of channels composed of these particular connexin isoforms.

Position of 40,37GAP26 within the Landscape of Connexin Mimetic Peptide Research

Within the broader field of connexin research, 40,37GAP26 is recognized as a valuable inhibitory peptide, particularly in studies of the cardiovascular system. It is often used alongside other mimetic peptides, such as those targeting Cx43 (e.g., Gap 27), to dissect the roles of different connexin isoforms in complex biological processes. nih.gov

Research has utilized 40,37GAP26 to investigate the contribution of Cx37 and Cx40 to the propagation of electrical signals, like hyperpolarization, through the endothelium. medchemexpress.com Studies have shown that while peptides targeting Cx40 can attenuate dye transfer between endothelial and smooth muscle cells, the effect of 40,37GAP26 alone might not always reach statistical significance, suggesting a complex interplay between different connexins. nih.gov Nevertheless, its ability to target a specific subset of connexins makes it an important tool for elucidating the intricate mechanisms of vascular cell communication.

Structure

2D Structure

Properties

Molecular Formula |

C70H105N19O19S |

|---|---|

Molecular Weight |

1548.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C70H105N19O19S/c1-8-36(5)55(66(104)80-44(69(107)108)17-13-25-76-70(73)74)87-61(99)46(29-41-31-75-34-77-41)82-62(100)49(32-90)85-67(105)56(37(6)9-2)88-64(102)51-18-14-26-89(51)68(106)48(28-39-15-11-10-12-16-39)84-57(95)38(7)78-58(96)43(23-24-52(71)92)79-60(98)47(30-53(93)94)83-59(97)45(27-40-19-21-42(91)22-20-40)81-63(101)50(33-109)86-65(103)54(72)35(3)4/h10-12,15-16,19-22,31,34-38,43-51,54-56,90-91,109H,8-9,13-14,17-18,23-30,32-33,72H2,1-7H3,(H2,71,92)(H,75,77)(H,78,96)(H,79,98)(H,80,104)(H,81,101)(H,82,100)(H,83,97)(H,84,95)(H,85,105)(H,86,103)(H,87,99)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t36-,37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 |

InChI Key |

QYJDAFAGZDGBGO-BWKSTGAASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Connexin Mimetic Peptide 40,37gap26

Interference with Connexin Assembly and Gating

At the core of 40,37GAP26's mechanism of action is its ability to disrupt the formation and function of gap junctions, the specialized intercellular channels that allow for direct communication between adjacent cells. This peptide is designed to mimic a specific extracellular loop sequence of connexins 37 (Cx37) and 40 (Cx40), which are prominently expressed in the vascular endothelium.

Inhibition of Connexin Cx37 and Cx40 Vascular Assembly

Connexin mimetic peptide 40,37GAP26 is a biologically active peptide that corresponds to the GAP26 domain of the extracellular loop of the major vascular connexins, Cx37 and Cx40. researchgate.netrsc.orgmedchemexpress.comrsc.org This structural similarity allows the peptide to interfere with the normal process of connexin assembly into gap junction plaques in the endothelium. researchgate.netrsc.orgrsc.org Research has shown that in the presence of 40,37GAP26, the formation of functional gap junctions composed of Cx37 and Cx40 is inhibited. researchgate.net This inhibitory effect is crucial in studies investigating the role of these specific connexins in vascular physiology. researchgate.net

Modulation of Connexin Hemichannel and Gap Junction Channel Function

Beyond inhibiting the assembly of new gap junctions, 40,37GAP26 also modulates the function of existing channels. Gap junctions are formed by the docking of two hemichannels, one from each adjacent cell. These hemichannels can also exist in an undocked state and provide a pathway for communication between the intracellular and extracellular environments. The binding of 40,37GAP26 to the extracellular domains of Cx37 and Cx40 can lead to conformational changes that alter the gating properties of both hemichannels and fully assembled gap junction channels, effectively blocking the passage of ions and small molecules.

Regulation of Endothelial Hyperpolarization Pathways

One of the most significant consequences of 40,37GAP26's action in the vasculature is its ability to modulate endothelial hyperpolarization, a key mechanism for vasorelaxation.

Role in the Spread of Endothelial Hyperpolarizations

Endothelial hyperpolarization, once initiated in a single cell or a small group of cells, can spread along the endothelial lining to coordinate the relaxation of the underlying smooth muscle cells. This propagation of the hyperpolarizing signal is heavily reliant on functional gap junctions. Studies have utilized 40,37GAP26 to demonstrate the critical role of Cx37 and Cx40 in this process. researchgate.netrsc.orgrsc.org By inhibiting these connexins, the peptide effectively uncouples the endothelial cells, thereby preventing the spread of hyperpolarization and leading to an inhibition of subintimal hyperpolarization. researchgate.netrsc.org

Interaction with Endothelium-Derived Hyperpolarizing Factor (EDHF) Mechanisms

Endothelium-derived hyperpolarizing factor (EDHF) represents a major pathway for vasorelaxation that is independent of nitric oxide and prostaglandins. The EDHF response involves the hyperpolarization of the endothelial cell membrane, which is then transmitted to the vascular smooth muscle cells, leading to their relaxation and a subsequent increase in blood vessel diameter. The transfer of this hyperpolarizing signal from the endothelium to the smooth muscle occurs through myoendothelial gap junctions (MEGJs). researchgate.net

Research has shown that the vasorelaxant effects attributed to the EDHF pathway can be significantly attenuated or completely abolished in the presence of 40,37GAP26. researchgate.net This demonstrates that the integrity of Cx37 and Cx40-containing gap junctions is essential for the EDHF-mediated response. For instance, in studies using extracts from hops to induce vasorelaxation, the effect was completely lost when MEGJs were inhibited by 40,37GAP26, confirming the crucial role of these junctions in transmitting the EDHF signal.

Impact on Ion Flux and Second Messenger Signaling

The influence of 40,37GAP26 on ion flux and second messenger signaling is largely indirect, stemming from its primary action on gap junctions rather than a direct interaction with ion channels or signaling molecules themselves.

The initiation of the EDHF response often begins with an increase in intracellular calcium concentration ([Ca2+]i) within the endothelial cells. researchgate.net This rise in calcium can be triggered by various agonists and often involves the opening of Transient Receptor Potential Vanilloid 4 (TRPV4) channels. researchgate.net The elevated [Ca2+]i then activates small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa). researchgate.net The opening of these channels allows potassium ions to exit the cell, leading to hyperpolarization of the endothelial cell membrane.

While 40,37GAP26 does not directly block TRPV4, SKCa, or IKCa channels, it prevents the downstream consequences of their activation from propagating to the smooth muscle cells. The hyperpolarization generated in the endothelium cannot be effectively transferred through the inhibited MEGJs, thus the signal for the smooth muscle to relax is interrupted. Therefore, the impact of 40,37GAP26 on ion flux is to confine the effects of this flux to the endothelial cells and prevent its communication to the vascular smooth muscle. Similarly, while second messengers like cyclic nucleotides are involved in some vasorelaxation pathways, the primary mechanism disrupted by 40,37GAP26 is the direct cell-to-cell communication of the hyperpolarizing electrical signal. researchgate.net

| Experimental Model | Key Finding with 40,37GAP26 | Implication | Reference |

| Rodent iliac artery | Inhibited the spread of endothelial hyperpolarizations evoked by cyclopiazonic acid. | Demonstrates the role of Cx37/Cx40 gap junctions in conducting hyperpolarizing signals along the endothelium. | researchgate.netrsc.orgrsc.org |

| Mouse mesenteric resistance arteries | Abolished the vasorelaxant effect of a hop extract subfraction. | Confirms the essential role of myoendothelial gap junctions in EDHF-mediated vasorelaxation. | researchgate.net |

Influence on Intracellular Calcium Dynamics and Related Responses

A primary and well-documented consequence of the action of connexin mimetic peptides, including those targeting Cx40, is the profound disruption of intracellular calcium (Ca²⁺) dynamics, particularly the propagation of intercellular Ca²⁺ waves. physiology.orgnih.gov In many cell types, a mechanical or chemical stimulus applied to a single cell triggers a rapid increase in its cytosolic Ca²⁺ concentration. This increase is then communicated to adjacent, unstimulated cells, creating a wave of elevated Ca²⁺ that spreads through the tissue. This process is fundamental for coordinating cellular responses, such as ciliary beat frequency in airway epithelia. physiology.org

The propagation of these Ca²⁺ waves is heavily dependent on the passage of signaling molecules, such as inositol (B14025) 1,4,5-trisphosphate (IP₃), through gap junctions. tandfonline.com By inhibiting GJIC, connexin mimetic peptides effectively halt the spread of these signals. Research has shown that peptides with sequences derived from connexin extracellular loops can reversibly restrict the propagation of mechanically stimulated Ca²⁺ waves to neighboring cells. physiology.orgnih.gov This inhibition is typically rapid in onset and can be reversed within minutes of removing the peptide, demonstrating a specific and non-cytotoxic mechanism of action. nih.gov

Interestingly, the effect of connexin mimetic peptides on Ca²⁺ signaling can be context-dependent. In one study using isolated rat interlobular arteries, a peptide targeting Cx40 (⁴⁰Gap27) failed to inhibit conducted calcium responses stimulated electrically, even though the non-selective gap junction uncoupler carbenoxolone (B1668346) completely abolished the response. physiology.org However, the same peptide was effective at reducing dye coupling between cultured endothelial cells that express high levels of Cx40. physiology.org In other experiments involving vascular smooth muscle cells, peptides like ³⁷,⁴⁰Gap 26 were shown to disrupt the synchronized intracellular Ca²⁺ oscillations induced by agonists like phenylephrine (B352888), highlighting their ability to uncouple coordinated tissue responses. nih.gov This disruption of Ca²⁺ signaling is a direct result of blocking the gap junction channel, which prevents the cell-to-cell communication necessary for the coordinated release and propagation of intracellular calcium. tandfonline.com

Table 1: Effect of Connexin Mimetic Peptides on Intercellular Communication This table is interactive. You can sort and filter the data.

| Peptide Target | Experimental System | Observed Effect | Reference |

|---|---|---|---|

| General Connexins | Tracheal Airway Epithelial Cells | Reversible inhibition of intercellular Ca²⁺ wave propagation. | physiology.orgnih.gov |

| Connexin 40 (⁴⁰Gap27) | Cultured Rat Aortic Endothelial Cells | Significant reduction in Lucifer yellow dye transfer. | physiology.org |

| Connexin 40 (⁴⁰Gap27) | Isolated Rat Interlobular Arteries | No significant attenuation of conducted Ca²⁺ responses. | physiology.org |

| Connexin 37 & 40 (³⁷,⁴⁰Gap 26) | A7r5 Smooth Muscle Cells | Disruption of synchronized intracellular Ca²⁺ oscillations. | nih.gov |

Modulation of Calcium-Activated Potassium Channels (SKCa, IKCa)

The influence of 40,37GAP26 on calcium-activated potassium channels of small (SKCa) and intermediate (IKCa) conductance is understood to be an indirect consequence of its primary action on gap junctions and intracellular Ca²⁺ dynamics. SKCa and IKCa channels are critical regulators of cellular membrane potential. Their activation, which is triggered by a rise in intracellular Ca²⁺ concentration, leads to an outflow of potassium ions (K⁺), causing membrane hyperpolarization. nih.gov This hyperpolarization is a key signaling event in many tissues, including the vascular endothelium where it contributes to vasodilation.

Because the activity of SKCa and IKCa channels is intrinsically linked to the concentration of intracellular Ca²⁺, any agent that modulates Ca²⁺ signaling will, in turn, affect their function. The mechanism of 40,37GAP26 does not involve direct binding to or modulation of these potassium channels. Instead, by blocking GJIC, the peptide prevents the propagation of Ca²⁺ signals from one cell to the next. physiology.orgtandfonline.com

Consider a scenario in a vascular endothelium where an agonist stimulates a single cell, causing a local rise in Ca²⁺. This Ca²⁺ increase would normally activate IKCa and SKCa channels in that cell, leading to hyperpolarization. This signal can then spread to adjacent cells via gap junctions, partly through the diffusion of ions and second messengers that sustain the Ca²⁺ signal. By applying 40,37GAP26, the gap junctions are blocked. As a result, the initial cell may still exhibit a Ca²⁺ response and subsequent KCa channel activation, but the signal will not propagate. Neighboring cells will not experience the secondary rise in Ca²⁺, and therefore their SKCa and IKCa channels will not be activated. In this manner, 40,37GAP26 indirectly modulates the activity of these channels on a tissue-wide level by isolating the Ca²⁺ response to the initially stimulated cells.

Interaction with Transient Receptor Potential Channels (e.g., TRPV4)

Similar to its effect on KCa channels, any interaction between 40,37GAP26 and Transient Receptor Potential (TRP) channels is believed to be indirect, stemming from the peptide's primary role as a gap junction inhibitor. TRP channels are a diverse family of cation channels that respond to a wide array of stimuli, including temperature, mechanical stress, and chemical signals. nih.gov Many TRP channels, such as TRPV4 (Transient Receptor Potential Vanilloid 4), are permeable to Ca²⁺ and thus play a significant role in initiating and shaping intracellular calcium signals. nih.govnih.gov

TRPV4 channels are mechanosensors and are involved in processes like osmotic sensing and flow-induced vasodilation. Their activation leads to Ca²⁺ influx, which can then trigger downstream events. There is growing evidence of functional interplay between TRP channels and connexin channels. For instance, the activation of TRPV4 has been linked with the opening of connexin 43 hemichannels, suggesting a coordinated signaling platform.

The peptide 40,37GAP26 does not directly bind to or regulate TRPV4 channels. Its influence is exerted through its blockade of connexin hemichannels and gap junctions. This can occur through at least two potential indirect mechanisms:

Alteration of the Extracellular Environment: Connexin hemichannels can release signaling molecules like ATP into the extracellular space. tandfonline.comtandfonline.com ATP can then act on purinergic receptors on the same or neighboring cells, which in turn can modulate the activity of TRP channels. By blocking hemichannel opening, 40,37GAP26 can prevent this ATP release, thereby removing a potential stimulus or modulator for nearby TRP channels.

Decoupling of Downstream Signaling: Activation of a TRPV4 channel on one cell leads to a local Ca²⁺ influx. This Ca²⁺ signal can be propagated to adjacent cells via gap junctions. By blocking these junctions, 40,37GAP26 contains the Ca²⁺ signal initiated by TRPV4 to the original cell, preventing a coordinated, multicellular response that would otherwise be mediated by GJIC.

Therefore, while 40,37GAP26 does not directly interact with TRPV4, its ability to inhibit connexin channels allows it to indirectly influence the broader signaling consequences of TRP channel activation by disrupting hemichannel-mediated paracrine signaling and blocking intercellular communication pathways.

Advanced Research Methodologies for Investigating Connexin Mimetic Peptide 40,37gap26

Electrophysiological Characterization of Connexin Modulation

Electrophysiological techniques provide a direct measure of the electrical properties of ion channels, including those formed by connexins. These methods are essential for understanding how 40,37GAP26 modulates the function of Cx37 and Cx40 channels at a fundamental level.

The dual whole-cell patch-clamp technique is a powerful method for measuring the macroscopic conductance of gap junction channels between two coupled cells. psu.edu This technique allows for the precise control of the voltage across the junction (transjunctional voltage, Vj) and the measurement of the resulting current (transjunctional current, Ij).

While specific studies detailing the use of 40,37GAP26 with the whole-cell patch-clamp technique are not extensively reported in the primary literature, this methodology is widely used to characterize the biophysical properties of channels formed by Cx37 and Cx40. psu.edu For example, studies on HeLa cells co-expressing Cx40 and Cx43 have used this technique to examine the gating properties of the resulting gap junctions. psu.edu It is through such techniques that the voltage sensitivity of different connexin channels is determined. The application of connexin mimetic peptides in this context can elucidate their direct effects on channel gating and conductance. nih.gov For instance, the time course of inhibition of gap junction channel currents by other mimetic peptides has been characterized using this method. nih.gov

At the most fundamental level, the properties of individual gap junction channels can be investigated through single-channel conductance analysis, also performed using the dual whole-cell patch-clamp technique under conditions where only a few channels are active. psu.edu This allows for the measurement of the conductance of a single channel (γj).

Direct single-channel analysis of the effects of 40,37GAP26 is not prominently documented. However, the single-channel conductances of homotypic Cx37 and Cx40 channels, as well as heterotypic and heteromeric combinations, have been characterized. psu.edu These studies reveal that different connexin isoforms and their combinations have distinct single-channel conductance states. It is suggested that connexin-mimetic peptides may affect channel gating. nih.gov Voltage-clamp studies at the single-channel level are a definitive way to identify hemichannel currents and would be the ideal method to determine the precise mechanism by which 40,37GAP26 inhibits channel function, for instance, by causing channel closure or inducing a sub-conducting state. researchgate.net

Microelectrode Studies of Membrane Potential Dynamics

Microelectrode-based techniques are pivotal in assessing the influence of Connexin mimetic peptide 40,37GAP26 on the electrical properties of cells and tissues. These studies are fundamental to understanding how the peptide modulates the spread of electrical signals, a key function of gap junctions.

One of the primary applications of 40,37GAP26 in this context is the investigation of endothelial hyperpolarization. bioscience.co.uknih.govnih.gov In vascular tissues, the hyperpolarization of endothelial cells can be transmitted to the underlying smooth muscle cells, leading to vasodilation. This process is heavily reliant on functional myoendothelial gap junctions.

Researchers have utilized 40,37GAP26 to probe the role of Cx37 and Cx40 in this electrical communication. bioscience.co.uknih.gov By applying the peptide, which is designed to inhibit channels formed by these specific connexins, scientists can observe the resulting changes in membrane potential. For instance, studies have shown that 40,37GAP26 has inhibitory effects on subintimal hyperpolarization, indicating its ability to disrupt the electrical signaling mediated by Cx37 and Cx40. bioscience.co.uknih.govnih.gov These experiments typically involve impaling cells with sharp microelectrodes to record membrane potential before and after the application of the peptide. The observed alterations in the spread of hyperpolarization provide direct evidence of the peptide's modulatory effect on gap junction-mediated electrical coupling.

Molecular and Cell Biological Techniques

Assessment of Connexin Protein Expression and Localization (e.g., Immunoblotting, Immunofluorescence Confocal Microscopy)

A critical aspect of understanding the mechanism of action of 40,37GAP26 is to determine whether its inhibitory effects on cell communication are due to a direct blockade of the channel pore or a result of altered connexin protein levels or their localization at the plasma membrane. Immunoblotting (Western blotting) and immunofluorescence confocal microscopy are the gold-standard techniques to address these questions.

The findings from immunofluorescence confocal microscopy are particularly insightful, revealing that 40,37GAP26 does not prevent the formation or reduce the size and number of gap junction plaques at the cell membrane. This indicates that the peptide does not interfere with the trafficking of connexin proteins to the cell surface or their assembly into the characteristic plaque structures. This lack of effect on protein expression and localization strongly suggests that 40,37GAP26 acts by directly modulating the function of existing gap junction channels or hemichannels.

Functional Assays for Intercellular Communication (e.g., Dye Uptake Assays, ATP Release Measurements)

To directly assess the functional consequences of 40,37GAP26 application on intercellular communication, researchers utilize a variety of functional assays. These assays provide quantitative data on the transfer of molecules between adjacent cells or between the cell and its environment.

Dye Transfer Assays: A common method to visualize and quantify gap junctional intercellular communication is the dye transfer assay. In this technique, a fluorescent dye that can pass through gap junctions, such as calcein (B42510), is loaded into a subset of cells. The extent of dye transfer to neighboring, unloaded cells is then monitored over time. In studies involving co-cultures of rat aortic endothelial cells (RAECs) and A7r5 myocytes, 40,37GAP26 was found to only minimally affect the transfer of calcein. This suggests that in this particular cell system, other connexins, such as Cx43, may be more critical for the observed dye coupling. The inhibitory effects of connexin-mimetic peptides in these assays are often reversible upon washout of the peptide.

ATP Release Measurements: Connexin hemichannels, the precursors of gap junction channels, are implicated in the release of signaling molecules like ATP into the extracellular space. Assays to measure ATP release, often employing a luciferin-luciferase-based bioluminescence assay, are used to investigate the role of hemichannels. While direct studies on 40,37GAP26 and ATP release are not extensively detailed in the provided results, the broader class of connexin mimetic peptides, including those targeting the first extracellular loop like 40,37GAP26, have been shown to suppress ATP release from cells. This inhibition of hemichannel-mediated ATP release is thought to be a primary and rapid effect of these peptides.

Genetic Perturbation Approaches (e.g., siRNA, Antisense Oligodeoxynucleotides) for Connexin Knockdown

Genetic perturbation techniques offer a powerful and specific way to investigate the role of individual connexin isoforms, which can then be complemented by pharmacological tools like 40,37GAP26. Small interfering RNA (siRNA) and antisense oligodeoxynucleotides are commonly used to silence the expression of specific connexin genes.

Pharmacological Approaches in Experimental Design

Application of Selective Ion Channel Blockers and Activators (e.g., TRAM-34, Apamin, GSK205)

To delineate the specific signaling pathways in which Cx37 and Cx40 are involved, 40,37GAP26 is often used in conjunction with a battery of selective ion channel blockers and activators. This pharmacological approach allows researchers to dissect complex physiological responses and pinpoint the contribution of different ion channels and signaling pathways.

For example, in studies of vasorelaxation, 40,37GAP26 has been used alongside inhibitors of various potassium channels and other signaling molecules. One such study investigated the vasorelaxant effects of a hop extract fraction and employed a range of pharmacological tools, including:

TRAM-34: A selective inhibitor of the intermediate-conductance calcium-activated potassium (IKCa) channel.

Apamin: A blocker of the small-conductance calcium-activated potassium (SKCa) channel.

GSK205: A selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

In these experiments, the use of 40,37GAP26 helped to determine the extent to which the observed vasorelaxation was dependent on myoendothelial gap junctions composed of Cx37 and Cx40. By systematically blocking different potential signaling pathways, researchers can construct a more complete picture of the molecular mechanisms at play and the specific role of connexin-mediated communication within these pathways.

Comparative Analysis with Other Connexin Mimetic Peptides (e.g., Gap19, Gap26, Gap27, 43,37GAP27)

A crucial aspect of understanding the specific function of 40,37GAP26 lies in comparing its effects with those of other connexin mimetic peptides. These comparisons help to elucidate its specificity, mechanism of action, and potential therapeutic applications. Key comparators include Gap19, a selective Cx43 hemichannel blocker, Gap26 and Gap27, which target the first and second extracellular loops of Cx43 respectively, and 43,37GAP27, which targets Cx43 and Cx37. frontiersin.orgnih.govresearchgate.net

Research has demonstrated distinct differences in the inhibitory profiles of these peptides, particularly in the context of vascular cell communication.

In studies involving co-cultures of rat aortic endothelial cells (RAECs) and A7r5 smooth muscle cells, 40,37GAP26, which targets Cx37 and Cx40, exhibited only a minimal and statistically insignificant attenuation of calcein dye transfer from endothelial to smooth muscle cells. nih.gov This suggests a limited role for Cx37 and Cx40 in this specific mode of myoendothelial communication. In stark contrast, 37,43GAP27, a peptide targeting Cx37 and Cx43, markedly inhibited dye transfer, indicating that Cx43 is the principal connexin forming the gap junctions responsible for this communication pathway. nih.gov

Furthermore, investigations into synchronized intracellular calcium oscillations in A7r5 smooth muscle cells induced by phenylephrine (B352888) revealed that a combination of 37,43GAP27 and 40,37GAP26 effectively abolished these oscillations. nih.gov This finding suggests that while 40,37GAP26 alone may have a limited effect on dye transfer, it can contribute to the disruption of more complex signaling events when combined with peptides targeting other connexins.

The mechanisms of action for these peptides also differ significantly. Gap19 is unique in its ability to selectively inhibit Cx43 hemichannels without affecting gap junction channels. frontiersin.orgnih.govnih.gov This is attributed to its binding to the cytoplasmic loop of Cx43, a region not involved in the docking of hemichannels to form gap junctions. frontiersin.org In contrast, Gap26 and Gap27, which bind to the extracellular loops, have been shown to inhibit both hemichannels and, with a longer exposure time, gap junction channels. researchgate.netnih.govnih.govresearchgate.net The initial and more rapid effect on hemichannels is thought to be due to the greater accessibility of the binding sites on unapposed hemichannels compared to those within the narrow intercellular space of a gap junction plaque. researchgate.netnih.gov

The following interactive data tables summarize the comparative findings from various research studies.

| Peptide | Target Connexin(s) | Effect on Dye Transfer (RAEC to A7r5 cells) | Effect on Synchronized Ca2+ Oscillations (A7r5 cells) | Primary Mode of Action |

|---|---|---|---|---|

| 40,37GAP26 | Cx37, Cx40 | Minimal, statistically insignificant attenuation nih.gov | Abolished in combination with 37,43GAP27 nih.gov | Inhibition of Cx37/Cx40 based channels medchemexpress.com |

| Gap19 | Cx43 | No effect on gap junctional communication frontiersin.org | Inhibits hemichannel-mediated Ca2+ entry | Selective hemichannel blocker frontiersin.orgnih.govnih.gov |

| Gap26 | Cx43 (and others with homology) | Inhibits gap junctional communication | Inhibits Ca2+ wave propagation physiology.org | Blocks hemichannels and gap junctions researchgate.netnih.govnih.govresearchgate.net |

| Gap27 | Cx43 (and others with homology) | Marked inhibition nih.gov | Inhibits Ca2+ wave propagation physiology.org | Blocks hemichannels and gap junctions researchgate.netnih.gov |

| 43,37GAP27 | Cx43, Cx37 | Marked inhibition nih.gov | Abolished in combination with 40,37GAP26 nih.gov | Inhibition of Cx43/Cx37 based channels nih.gov |

| Peptide | Binding Site | Effect on Hemichannels | Effect on Gap Junctions | Key Research Finding |

|---|---|---|---|---|

| 40,37GAP26 | First extracellular loop of Cx37/Cx40 | Inhibitory medchemexpress.com | Inhibitory medchemexpress.com | Minimal effect on myoendothelial dye transfer in specific vascular co-cultures. nih.gov |

| Gap19 | Cytoplasmic loop of Cx43 | Selective inhibition frontiersin.orgnih.govnih.gov | No inhibition frontiersin.org | A tool to specifically study the role of Cx43 hemichannels. frontiersin.org |

| Gap26 | First extracellular loop of Cx43 | Rapid inhibition nih.govresearchgate.net | Inhibition after longer exposure nih.govresearchgate.net | Inhibits both hemichannel and gap junction currents. nih.govnih.govresearchgate.net |

| Gap27 | Second extracellular loop of Cx43 | Rapid inhibition nih.gov | Inhibition after longer exposure researchgate.net | Effective inhibitor of Cx43-mediated communication. nih.govphysiology.org |

| 43,37GAP27 | Second extracellular loop of Cx43/Cx37 | Inhibitory | Inhibitory | Demonstrates the importance of Cx43 in myoendothelial communication. nih.gov |

Preclinical Investigations and Biological Implications of Connexin Mimetic Peptide 40,37gap26

Role in Vascular Physiology and Homeostasis

The vascular system is a dynamic environment where constant adjustments are necessary to maintain homeostasis. Connexin mimetic peptide 40,37GAP26 has been instrumental in elucidating the role of Cx37 and Cx40 in these processes.

Vascular tone, the degree of constriction of a blood vessel, is a critical factor in blood pressure regulation. The endothelium, the inner lining of blood vessels, plays a key role in modulating this tone by releasing various factors that can either constrict or relax the underlying smooth muscle cells.

One of the mechanisms of vasorelaxation involves the hyperpolarization of the endothelial cell membrane, which is then transmitted to the smooth muscle cells, leading to their relaxation. This process, often referred to as endothelium-derived hyperpolarizing factor (EDHF) response, is partly dependent on functional gap junctions.

Studies have shown that this compound can attenuate these endothelium-dependent hyperpolarizations and relaxations. By targeting Cx37 and Cx40, which are abundantly expressed in the endothelium, the peptide disrupts the communication between endothelial cells and between endothelial and smooth muscle cells. nih.govbohrium.comscispace.com This disruption hinders the transfer of the hyperpolarizing signal, thereby inhibiting vasorelaxation. nih.govnih.gov

For instance, in studies on rabbit iliac arteries, this compound significantly reduced the hyperpolarization of subintimal smooth muscle cells evoked by an agent that stimulates the EDHF pathway. nih.govresearchgate.net This highlights the peptide's ability to interfere with the signaling cascade that governs vascular tone.

Table 1: Effect of Connexin Mimetic Peptides on CPA-Evoked Hyperpolarizations

| Peptide | Target Connexin(s) | Effect on Subintimal Smooth Muscle Hyperpolarization |

| 40,37GAP26 | Cx40, Cx37 | Attenuated |

| 40Gap27 | Cx40 | Attenuated |

| 37,43Gap27 | Cx37, Cx43 | Attenuated |

| 43Gap26 | Cx43 | No effect |

Data sourced from studies on rabbit iliac artery. nih.govresearchgate.net

While direct studies focusing solely on the impact of this compound on endothelial quiescence and functional integrity are limited, the role of its target connexins, Cx37 and Cx40, in these processes is well-documented. These connexins are crucial for maintaining a quiescent endothelial phenotype, which is characterized by low rates of proliferation and apoptosis.

Disruption of Cx37 and Cx40 function has been linked to altered endothelial cell behavior, including increased proliferation and inflammation. nih.gov For example, loss of Cx37 has been shown to reduce the in vitro proliferation of primary human endothelial cells. nih.gov Therefore, while this compound is primarily used as a tool to study acute signaling events, its ability to block Cx37 and Cx40 suggests a potential to influence the long-term functional integrity of the endothelium.

Mechanisms of Myoendothelial Coupling Modulation

Myoendothelial coupling refers to the communication between endothelial cells and the underlying vascular smooth muscle cells. This communication is vital for the regulation of blood flow and vascular resistance.

The primary mechanism by which this compound modulates myoendothelial coupling is by inhibiting the transfer of electrical signals. As mentioned earlier, the peptide targets Cx37 and Cx40, which are key components of the myoendothelial gap junctions that allow direct electrical communication between the two cell types. nih.govnih.gov

By binding to the extracellular loops of these connexins, the peptide is thought to induce a conformational change that closes the gap junction channel, thereby impeding the flow of ions. nih.gov This effectively uncouples the endothelial cells from the smooth muscle cells, preventing the propagation of electrical signals like hyperpolarization. nih.govnih.gov This has been demonstrated in co-culture systems of rat aortic endothelial cells and A7r5 myocytes, where peptides targeting Cx40 and Cx37/Cx40 caused a slight attenuation of dye transfer between the cell types. nih.gov

The inhibition of electrical signal transfer by this compound has significant implications for endothelium-dependent vasodilation. Many vasodilatory responses, particularly those attributed to EDHF, rely on the electrical coupling between the endothelium and smooth muscle.

By blocking this coupling, the peptide effectively diminishes the ability of the endothelium to induce smooth muscle relaxation. nih.gov This has been a critical tool in demonstrating the importance of myoendothelial gap junctions in mediating vasodilation in various vascular beds. frontiersin.org The attenuation of EDH-type responses by this peptide provides strong evidence for the role of direct cell-to-cell communication in this physiological process. frontiersin.org

Table 2: Investigated Effects of this compound

| Investigated Effect | Model System | Finding |

| Attenuation of subintimal hyperpolarization | Rabbit iliac artery | Significantly reduced CPA-evoked hyperpolarization. nih.govresearchgate.net |

| Dye transfer between endothelial and smooth muscle cells | Rat aortic endothelial cells and A7r5 myocytes co-culture | Caused slight attenuation of dye transfer. nih.gov |

Exploration in Specific Physiological Contexts

The utility of this compound extends to the investigation of specific physiological and pathophysiological conditions where vascular function is altered. For example, in studies of vascular remodeling and disease, this peptide can help to dissect the contribution of Cx37 and Cx40-mediated communication to the observed changes.

While the provided outline restricts a detailed exploration of these contexts, it is important to note that the peptide has been employed to understand the role of gap junctions in conditions such as hypertension and atherosclerosis, where endothelial dysfunction is a key feature.

Investigation in Uterine Artery Endothelium and NO Production

Research into the role of connexin mimetic peptides in the uterine artery endothelium has revealed specific actions related to pregnancy-associated vascular changes. In uterine artery endothelial cells (UAECs) from pregnant ewes, adenosine (B11128) triphosphate (ATP) stimulation is known to activate endothelial nitric oxide synthase (eNOS), a process dependent on Connexin 43 (Cx43) function. nih.gov Studies investigating the functional role of different connexins in this process have utilized connexin mimetic peptides to selectively block specific gap junction proteins.

In a key study, the transfer of lucifer yellow dye, a marker for gap junctional intercellular communication, was observed in response to ATP stimulation in UAECs from pregnant animals. This response was significantly reduced by Gap27, a mimetic peptide that targets Cx43, but was not affected by Gap26, which includes the mimetic peptide 40,37GAP26 targeting Cx37. nih.gov This finding indicates that the ATP-stimulated increase in gap junction function in pregnant UAECs is mediated by Cx43, not Cx37. nih.gov

Further analysis of UAECs from pregnant ewes showed that while Cx43 was found in the caveolar domain of the cell membrane, where eNOS resides, Cx37 was located exclusively in the non-caveolar pool. nih.gov ATP treatment was shown to increase the distribution of Cx43 to the caveolar domain, a change that was not observed for Cx37. nih.gov These findings underscore the specific role of Cx43 in the signaling pathway that leads to increased nitric oxide (NO) production in the uterine artery during pregnancy and suggest that the functions modulated by 40,37GAP26 are not central to this particular physiological process. nih.gov

Table 1: Effect of Connexin Mimetic Peptides on ATP-Stimulated Dye Transfer in Pregnant Uterine Artery Endothelial Cells

| Treatment | Effect on Lucifer Yellow Dye Transfer | Implicated Connexin |

| ATP | Increased dye transfer | - |

| ATP + Gap27 | Abrogated dye transfer | Cx43 |

| ATP + Gap26 (40,37GAP26) | No effect on dye transfer | Cx37 |

Data derived from a study on ovine uterine artery endothelial cells. nih.gov

Broader Cardiovascular Implications of Cx37 and Cx40 Modulation

The this compound is designed to correspond to the Gap26 domain of the extracellular loop of two major vascular connexins, Connexin 37 (Cx37) and Connexin 40 (Cx40). medchemexpress.com These connexins are crucial for direct intercellular communication within the cardiovascular system, particularly in the endothelium and between endothelial and smooth muscle cells. nih.gov The modulation of these connexins has significant implications for vascular function.

Cx37 and Cx40 are abundantly expressed in endothelial cells, where they form gap junction plaques that allow for the spread of electrical signals and small molecules. medchemexpress.com This communication is vital for coordinating responses along the vessel wall, such as endothelium-dependent hyperpolarization, which contributes to vasodilation. nih.gov The peptide 40,37GAP26 has been used as a tool to investigate the specific roles of Cx37 and Cx40 in these processes. For instance, it has been employed to study the spread of endothelial hyperpolarizations in the rodent iliac artery, where it was shown to have inhibitory effects. medchemexpress.comeurogentec.com

In co-culture studies involving rat aortic endothelial cells (RAECs) and A7r5 smooth muscle cells, the role of different connexins in myoendothelial communication was examined. While peptides targeting Cx43 significantly inhibited dye transfer between these cell types, 40,37GAP26, which targets Cx37 and Cx40, only minimally attenuated this communication, and the effect was not statistically significant. nih.gov This suggests that in this particular experimental model, Cx37's contribution to myoendothelial dye transfer is limited. nih.gov However, the modulation of Cx37 and Cx40 by peptides like 40,37GAP26 remains a key area of investigation for understanding their roles in both normal vascular physiology and in pathological conditions. nih.gov For example, Cx40 is known to be involved in the regulation of renin release and has been associated with anti-inflammatory actions in the endothelium. nih.gov

Table 2: Investigational Use of 40,37GAP26 in Cardiovascular Research

| Area of Investigation | Model System | Observed Effect of 40,37GAP26 |

| Spread of Endothelial Hyperpolarization | Rodent iliac artery | Inhibitory effect on subintimal hyperpolarization |

| Myoendothelial Communication | Rat aortic endothelial cells and A7r5 myocytes co-culture | Minor, non-significant attenuation of dye transfer |

This table summarizes findings from preclinical investigations. medchemexpress.comnih.goveurogentec.com

Future Research Trajectories and Open Questions for Connexin Mimetic Peptide 40,37gap26

Elucidation of Finer-Grained Mechanisms of Peptide-Connexin Interaction

The current understanding is that 40,37GAP26 functions by binding to the extracellular loop of connexin hemichannels, preventing their docking to form complete gap junction channels and inhibiting the opening of undocked hemichannels. nih.govnih.gov While this model is foundational, it lacks the high-resolution detail needed for a complete mechanistic picture. Future research must pivot towards a more granular analysis of this molecular interaction.

A primary open question is the precise binding site and the conformational changes induced by the peptide. While the peptide mimics the GAP26 domain, the exact amino acid residues on Cx37 and Cx40 that form the binding pocket are yet to be definitively identified. medchemexpress.com Advanced computational approaches, such as molecular dynamics (MD) simulations and in silico docking , are essential next steps. mdpi.combiorxiv.org These models can predict the binding affinity and stability of the peptide-connexin complex, identify key hydrogen bonds or electrostatic interactions, and reveal how peptide binding alters the structure of the extracellular loops to prevent channel formation. Such simulations have been successfully used to model the coupling of Cx43 hemichannels and could be powerfully applied here. biorxiv.org

Furthermore, the role of specific structural features of the connexins, such as the highly conserved cysteine residues in the extracellular loops that form stabilizing disulfide bonds, needs to be explored in the context of peptide inhibition. biorxiv.orgmdpi.com It is unknown if 40,37GAP26 binding is dependent on or influences the status of these bonds. Answering these questions will not only refine our understanding of 40,37GAP26 but could also pave the way for the rational design of next-generation inhibitors with enhanced specificity and potency.

Investigation of Selectivity Across Connexin Isoforms and Channel States

A critical area of inquiry is the precise selectivity profile of 40,37GAP26. The peptide is named for its homology to Cx37 and Cx40, and studies have shown it has minimal effect on Cx43-mediated communication, which is crucial for its use as a specific inhibitor. medchemexpress.comnih.gov However, the complexity of connexin expression necessitates a deeper investigation. Most cells that express connexins express more than one isoform, leading to the formation of not only homomeric/homotypic channels (made of one type of connexin) but also heteromeric (mixed connexins in a hemichannel) and heterotypic (different hemichannels docking) channels. nih.gov

Future research must address several open questions:

Cx37 vs. Cx40 Preference: Does 40,37GAP26 exhibit a differential affinity for Cx37 versus Cx40? Studies in mice where one or both connexins are knocked out show that the two proteins are mutually dependent for normal expression in the endothelium, complicating the study of individual roles. nih.gov A systematic comparison using cell lines engineered to express only Cx37 or only Cx40 is needed to resolve this.

Heteromeric/Heterotypic Channels: How does the peptide affect channels composed of both Cx37 and Cx40, or heterotypic channels where a Cx37 hemichannel docks with a Cx40 hemichannel? The composition of gap junction channels can significantly alter their permeability and gating properties, and it is plausible that the inhibitory efficacy of 40,37GAP26 also varies with channel composition. nih.gov

Channel State-Dependence: Is the inhibitory action of 40,37GAP26 dependent on the functional state of the channel (i.e., open, closed, or transitioning)? Studies on other connexin mimetic peptides have shown that their effects can be linked to channel gating by voltage or intracellular calcium. nih.gov Investigating whether the binding of 40,37GAP26 is favored under specific gating conditions would provide profound insight into its mechanism of action.

Exploration of Connexin Mimetic Peptide 40,37GAP26 in Complex Pathophysiological Systems

Cx37 and Cx40 are increasingly implicated in a range of complex diseases, particularly those involving the vascular system. Research has shown that both connexins play a protective role in atherosclerosis by maintaining a quiescent, anti-inflammatory endothelial state. nih.govnih.gov In advanced atherosclerotic plaques, the expression of both Cx37 and Cx40 is notably downregulated in the endothelium covering the lesions, suggesting a loss of this protective communication. ahajournals.org

This provides a clear trajectory for future research: using 40,37GAP26 as a precise pharmacological tool to mimic the loss of communication seen in disease. By applying the peptide to animal models of atherosclerosis, hypertension, or peripheral vascular disease, researchers can specifically test the hypothesis that the disruption of Cx37/Cx40-mediated signaling is a causative factor in disease progression. nih.gov For example, does the application of 40,37GAP26 to healthy arteries accelerate the adhesion of monocytes or the expression of inflammatory markers, key early events in atherogenesis? nih.gov

Furthermore, the role of these connexins extends beyond the vasculature. For instance, their expression is altered in the spinal cord in response to chronic stress, suggesting a potential role in pain perception. mdpi.com Exploring the effects of 40,37GAP26 in models of chronic pain or neuro-inflammation could uncover novel functions for this communication pathway and open new avenues for therapeutic exploration.

Integration with Emerging Technologies in Cell Communication Research

The study of cell communication is being revolutionized by technologies that offer unprecedented resolution. The integration of 40,37GAP26 with these emerging tools is a vital future direction that promises to yield a systems-level understanding of its effects.

Spatial transcriptomics , which allows for the mapping of gene expression within the native context of a tissue slice, is one such technology. nih.govarxiv.org A future experiment could involve treating a tissue sample (e.g., a mouse aorta or a human vascular organoid) with 40,37GAP26 and then using spatial transcriptomics to identify which cell types are most affected and what gene expression networks are altered by the blockade of communication. researchgate.netpnas.org This could reveal, for example, that blocking endothelial communication leads to specific pro-inflammatory gene expression changes in underlying smooth muscle cells.

Similarly, single-cell RNA sequencing (scRNA-seq) can be combined with peptide treatment to understand how inhibiting gap junctions affects cellular heterogeneity and differentiation trajectories. nih.govyoutube.com One could ask if blocking Cx37/Cx40 communication in a mixed population of vascular progenitor cells alters their differentiation into endothelial or smooth muscle lineages. Combining these powerful transcriptomic approaches with the specific inhibitory action of 40,37GAP26 will enable researchers to move beyond observing correlations and begin to establish causal links between gap junction communication and cell fate and function in complex tissues.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Connexin mimetic peptide 40,37GAP26 in modulating gap junction communication?

- Methodological Answer : The peptide targets extracellular loop (EL) domains of connexin 37 (Cx37) and connexin 40 (Cx40), inhibiting both gap junction channels and hemichannels. Experimental validation involves electrophysiological assays (e.g., measuring Ca²⁺ signaling blockade in endothelial cells) and immunofluorescence to confirm localization .

Q. Which experimental models are most suitable for studying the vascular effects of this compound?

- Methodological Answer : Rodent arterial preparations (e.g., isolated iliac arteries) are commonly used to assess endothelial hyperpolarization and vasodilation. In vitro models include cultured endothelial cells for mechanistic studies, while ex vivo assays evaluate CPA-induced responses .

Q. How does this compound differ from other connexin inhibitors like carbenoxolone?

- Methodological Answer : Unlike broad-spectrum inhibitors (e.g., carbenoxolone), 40,37GAP26 exhibits selectivity for Cx37/Cx40. Comparative studies use dose-response curves and specificity assays (e.g., siRNA knockdown of specific connexins) to validate target selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on the concentration-dependent efficacy of 40,37GAP26 in different cellular contexts?

- Methodological Answer : Contradictions may arise from variations in connexin isoform expression or experimental conditions. Systematic approaches include:

- Quantifying connexin expression profiles (Western blot/qPCR) in target tissues.

- Standardizing exposure times (e.g., 30-minute pre-incubation in endothelial studies).

- Cross-validating results with genetic knockout models .

Q. What experimental designs are optimal for isolating hemichannel vs. gap junction inhibition by 40,37GAP26?

- Methodological Answer : Use dual approaches:

- Hemichannels : Apply the peptide in low-Ca²⁺ conditions to isolate hemichannel activity (e.g., ethidium uptake assays).

- Gap junctions : Measure dye coupling between adjacent cells pre- and post-treatment .

Q. How can mixed-methods research frameworks integrate quantitative and qualitative analyses to study 40,37GAP26's neurovascular effects?

- Methodological Answer :

- Quantitative : Electrophysiology or calcium imaging to measure intercellular communication.

- Qualitative : Transcriptomic analysis (RNA-seq) to identify downstream pathways affected by connexin inhibition.

- Triangulate data using statistical modeling (e.g., ANOVA) and thematic analysis for mechanistic insights .

Q. What strategies ensure batch-to-batch consistency of 40,37GAP26 in longitudinal studies?

- Methodological Answer : For sensitive assays (e.g., bioactivity screens), request peptide content analysis and HPLC purity verification. Pre-test each batch in a standardized functional assay (e.g., endothelial hyperpolarization) to confirm efficacy .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of 40,37GAP26?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Adjust for physiological factors (e.g., serum protein binding) using pharmacokinetic modeling.

- Tissue-specific barriers : Evaluate peptide permeability with fluorescently labeled analogs in ex vivo tissues .

Q. What statistical approaches are recommended for analyzing dose-response variability in 40,37GAP26 studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.